Guanidine nitrate
Overview
Description
Guanidine nitrate is a chemical compound with the formula [C(NH₂)₃]NO₃. It is a colorless, water-soluble salt that is produced on a large scale. This compound is commonly used as a precursor for nitroguanidine, a fuel in pyrotechnics, and gas generators . Its correct name is guanidinium nitrate, but the colloquial term this compound is widely used .
Mechanism of Action
Target of Action
Guanidine nitrate is primarily used as a precursor for nitroguanidine , a powerful energetic material. It is also used as a fuel in pyrotechnics and gas generators . The primary targets of this compound are therefore the chemical reactions involved in these processes.
Mode of Action
This compound acts as a monopropellant, meaning it can combust without the presence of an oxidizer . This is due to the presence of both a fuel component (the guanidine) and an oxidizer component (the nitrate) within the same molecule . When ignited, it decomposes and releases a large amount of gas, making it useful in applications that require rapid gas evolution, such as airbags and model airplane engines .
Biochemical Pathways
For instance, guanidine derivatives are found in a variety of natural products, including nonribosomal peptides, alkaloids, terpenes, polyketides, and shikimic acid derivatives . These compounds can interact with various biochemical pathways, influencing processes such as nerve impulse transmission and muscle cell membrane depolarization .
Pharmacokinetics
It is known to be a water-soluble salt , which suggests it could be readily absorbed and distributed in the body if ingested or inhaled. It’s important to note that this compound is considered a hazardous substance, being an explosive and containing an oxidant (nitrate). It is also harmful to the eyes, skin, and respiratory tract .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, exposure to nitrogen oxide gases in a humid environment can cause this compound to degrade, converting it to ammonium nitrate . This altered exothermic and pressure-release behavior is expected to affect the performance of GN-based pyrotechnics . Furthermore, the rate of this reaction can be influenced by temperature, with the highest conversion rate observed at 15°C .
Biochemical Analysis
Biochemical Properties
Guanidine nitrate is known for its high gas output and low flame temperature, making it an attractive choice for various applications
Molecular Mechanism
It’s known that this compound can decompose explosively
Temporal Effects in Laboratory Settings
In a study, the transition from this compound to ammonium nitrate was observed over a period of 72 hours of exposure . The reaction coincided with increased heat generation . This suggests that the effects of this compound can change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It’s known that this compound can transition to ammonium nitrate
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidine nitrate is typically synthesized by neutralizing guanidine with nitric acid. industrial production often involves the reaction of dicyandiamide (or its calcium salt) with ammonium nitrate . The process involves heating an intimate mixture of dicyandiamide and ammonium nitrate in an oil bath at 110–120°C, gradually raising the temperature to 160°C over half an hour, and maintaining it for three hours. The resulting product is then extracted with water and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction between dicyandiamide and ammonium nitrate is carefully controlled to ensure safety and efficiency, given the explosive nature of the materials involved .
Chemical Reactions Analysis
Types of Reactions: Guanidine nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroguanidine.
Thermal Decomposition: Upon heating, this compound decomposes, releasing gases such as nitrogen and carbon dioxide.
Substitution: this compound can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid are used.
Thermal Decomposition: Heating to temperatures above 240°C initiates decomposition.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed:
Nitroguanidine: Formed through oxidation.
Ammonium Nitrate: Formed during degradation in the presence of nitrogen oxides.
Scientific Research Applications
Guanidine nitrate has diverse applications in scientific research:
Comparison with Similar Compounds
Nitroguanidine: Similar in structure but contains a nitro group.
Thiourea Derivatives: Used as guanidylating agents in synthesis.
Cyanamides: React with derivatized amines to form guanidines.
Uniqueness of Guanidine Nitrate: this compound is unique due to its high gas output and low flame temperature, making it suitable for applications in pyrotechnics and gas generators . It is less toxic and less sensitive to moisture compared to other compounds like ammonium nitrate .
Properties
IUPAC Name |
guanidine;nitric acid | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/CH5N3.HNO3/c2*2-1(3)4/h(H5,2,3,4);(H,2,3,4) | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUNWZZSUJPAHX-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3.HNO3, Array, C(NH2)3NO3, CH6N4O3 | |
Record name | GUANIDINE NITRATE | |
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Record name | GUANIDINE NITRATE | |
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Record name | guanidine nitrate | |
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Related CAS |
113-00-8 (Parent) | |
Record name | Guanidine, nitrate | |
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DSSTOX Substance ID |
DTXSID3027164 | |
Record name | Guanidine nitrate | |
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Molecular Weight |
122.08 g/mol | |
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Physical Description |
Guanidine nitrate appears as a white crystalline solid. Soluble in water. Takes some effort to ignite but once ignited it burns with increasing vigor as the fire progresses. If contaminated with combustible materials it accelerates their burning. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen during combustion., Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, White solid; [Hawley] White crystalline powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS. | |
Record name | GUANIDINE NITRATE | |
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Record name | GUANIDINE NITRATE | |
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Boiling Point |
Decomposes at boiling point | |
Record name | GUANIDINE, MONONITRATE | |
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Solubility |
Sol in 10 parts water; sol in alcohol, SLIGHTLY SOL IN ACETONE, Solubility in water, g/100ml at 20 °C: 16 | |
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Density |
1.436 g/cm³ | |
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Color/Form |
Crystalline powder | |
CAS No. |
506-93-4; 52470-25-4, 506-93-4, 52470-25-4 | |
Record name | GUANIDINE NITRATE | |
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Melting Point |
214 °C, 217 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of guanidine nitrate?
A1: this compound has the molecular formula CH6N4O3 and a molecular weight of 122.08 g/mol.
Q2: What are the spectroscopic characteristics of this compound?
A2: While specific spectroscopic data is limited in the provided research, this compound and its derivatives have been characterized using techniques like FTIR, UV-Vis, and NMR. [, , ] These techniques provide information about the compound's functional groups, electronic transitions, and structural properties.
Q3: How does this compound behave thermally?
A3: this compound exhibits a multi-step thermal decomposition process. Studies using Differential Scanning Calorimetry (DSC) reveal at least three overlapping decomposition peaks. [] Isothermal kinetic models, such as Nth order and autocatalytic models, have been used to describe the decomposition stages and calculate kinetic parameters. []
Q4: What are the primary applications of this compound?
A4: this compound is utilized in various applications, including:
- Explosives & Propellants: Due to its energetic properties, this compound is a key ingredient in explosives and propellants. Research has focused on understanding its detonation characteristics for safety design in manufacturing facilities. [, , ]
- Flame Retardants: this compound is used to impart flame retardance to materials like hemp. [] This is attributed to its ability to promote the formation of a carbonaceous char layer during combustion, enhancing heat insulation. []
- Catalyst Precursor: this compound serves as a precursor for nitrogen-doped carbon nanotubes (CNTs) used in catalysis. [] The nitrogen doping, along with defect-rich surface features, contributes to the catalytic activity. []
Q5: How is this compound used in the production of nitroguanidine?
A5: this compound is a crucial intermediate in the synthesis of nitroguanidine, a key component in triple-base propellants. [, , , ] Two primary production methods, the urea/ammonium nitrate (U/AN) process and the British aqueous fusion (BAF) process, utilize this compound. [, ]
Q6: Can you elaborate on the use of this compound in nitrogen-doped carbon nanotubes for catalysis?
A6: this compound plays a significant role in creating nitrogen-doped carbon nanotubes (N-doped CNTs) with enhanced catalytic properties. [] It acts as a nitrogen source during the fabrication process, introducing nitrogen atoms into the CNT structure. This doping process, coupled with the formation of defect and C=O group-rich surface features, significantly boosts the catalytic performance of N-doped CNTs. [] Studies have demonstrated their effectiveness in the direct dehydrogenation of ethylbenzene to styrene, a crucial industrial process. []
Q7: Are there alternatives to using this compound in these applications?
A7: While specific alternatives depend on the application, research mentions several possibilities:
- Melamine: Like this compound, melamine can be used as a nitrogen source in producing nitrogen-doped materials for various applications, including catalysis. [, ]
- Cyanoguanidine: This compound can serve as an alternative starting material for producing organoguanidines. []
Q8: What are the known toxicological effects of this compound?
A8: this compound has been found to exhibit toxicity in various studies:
- Acute Oral Toxicity: Studies in mice classified this compound as slightly toxic, with a median lethal dose (LD50) ranging from 1028 to 1105 mg/kg. []
- Dermal Toxicity: Research in rabbits identified this compound as a severe primary irritant with corrosive properties, causing erythema, edema, and eschar formation. []
- Eye Irritation: this compound caused mild-to-moderate eye irritation in rabbits, with potential corrosive properties indicated by the observation of pannus and corneal erosions. []
- Aquatic Toxicity: Studies on freshwater organisms revealed significant toxic effects on Daphnia magna at low concentrations (4.2 mg/L), highlighting potential ecological risks. []
Q9: How is this compound typically handled and disposed of?
A9: Due to its hazardous nature, this compound should only be handled by trained professionals following appropriate safety procedures. Disposal should comply with local regulations and may involve controlled incineration or other approved methods for hazardous waste.
Q10: What are the current research areas focused on this compound?
A10: Current research interests include:
- Improving Catalytic Efficiency: Ongoing research aims to further optimize the synthesis of nitrogen-doped materials using this compound, enhancing their catalytic activity and selectivity for various chemical reactions. [, ]
- Developing Sustainable Synthesis Methods: Efforts are underway to explore more environmentally friendly and cost-effective methods for producing this compound and its derivatives. [, ]
- Understanding Decomposition Mechanisms: Researchers are working to gain a deeper understanding of the thermal decomposition mechanisms of this compound, particularly under different conditions. [] This knowledge is crucial for optimizing its use in various applications.
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